Dimethylstearylamine oleate
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Overview
Description
Dimethylstearylamine oleate is a chemical compound that combines the properties of dimethylstearylamine and oleic acid. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification and stabilization.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylstearylamine oleate can be synthesized through a reaction between dimethylstearylamine and oleic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to remove any impurities and achieve the desired concentration of the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethylstearylamine oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions, usually under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethylstearylamine oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of dimethylstearylamine oleate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with the molecular targets by forming micelles, which encapsulate hydrophobic substances and enhance their solubility in aqueous environments. This property is particularly useful in formulations requiring the dispersion of insoluble compounds.
Comparison with Similar Compounds
Similar Compounds
Dimethylstearylamine: Shares similar surfactant properties but lacks the oleate component, which enhances emulsification.
Oleic Acid: A fatty acid with emulsifying properties but does not possess the surfactant characteristics of dimethylstearylamine oleate.
Stearylamine: Similar in structure but lacks the dimethyl groups, affecting its surfactant properties.
Uniqueness
This compound is unique due to its combination of dimethylstearylamine and oleic acid, which provides enhanced surfactant and emulsifying properties. This makes it particularly effective in applications requiring both properties, such as in the formulation of stable emulsions and dispersions.
Properties
CAS No. |
70069-12-4 |
---|---|
Molecular Formula |
C38H77NO2 |
Molecular Weight |
580.0 g/mol |
IUPAC Name |
N,N-dimethyloctadecan-1-amine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C20H43N.C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-20H2,1-3H3;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |
InChI Key |
ISXUPALXMVVLSU-SVMKZPJVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CCCCCCCC/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
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